molecular formula C13H17NO3 B13243439 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13243439
M. Wt: 235.28 g/mol
InChI Key: GZIIMYNXPZKWPB-UHFFFAOYSA-N
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Description

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 It is characterized by a pyrrolidine ring substituted with a methoxymethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxymethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like an amine or halide.

Scientific Research Applications

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its specific application and the biological target. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and methoxymethylphenyl group play crucial roles in binding to these targets and exerting the desired effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness

4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The methoxymethyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-[4-(methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-17-8-9-2-4-10(5-3-9)11-6-14-7-12(11)13(15)16/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)

InChI Key

GZIIMYNXPZKWPB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2CNCC2C(=O)O

Origin of Product

United States

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